![molecular formula C19H16O8S2 B12617177 4,4'-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid CAS No. 919492-43-6](/img/structure/B12617177.png)
4,4'-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid is a complex organic compound characterized by its unique structure, which includes two benzoic acid groups connected by a methylene bridge and sulfonylethene linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid typically involves the following steps:
Formation of the Methylene Bridge: This can be achieved through a condensation reaction between two benzoic acid derivatives with a suitable methylene donor.
Introduction of Sulfonylethene Groups: The sulfonylethene groups are introduced via a sulfonation reaction, where the benzoic acid derivatives are treated with sulfonyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonylethene groups, converting them into sulfide or thiol derivatives.
Substitution: The benzoic acid groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4,4’-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential as a therapeutic agent in various medical conditions.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks and luminescent materials
Mecanismo De Acción
The mechanism of action of 4,4’-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylethene groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Additionally, the benzoic acid groups can undergo ionization, affecting the compound’s solubility and reactivity in biological systems .
Comparación Con Compuestos Similares
4,4’-[Ethene-1,2-diyl]dibenzoic acid: Lacks the methylene and sulfonylethene groups, resulting in different chemical properties and reactivity.
4,4’-[Anthracene-9,10-diylbis(ethyne-2,1-diyl)]dibenzoic acid: Contains an anthracene core, leading to distinct photophysical properties
Uniqueness: 4,4’-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid is unique due to its combination of methylene and sulfonylethene linkages, which confer specific chemical reactivity and potential for diverse applications in materials science and organic synthesis .
Propiedades
Número CAS |
919492-43-6 |
|---|---|
Fórmula molecular |
C19H16O8S2 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
4-[2-[2-(4-carboxyphenyl)ethenylsulfonylmethylsulfonyl]ethenyl]benzoic acid |
InChI |
InChI=1S/C19H16O8S2/c20-18(21)16-5-1-14(2-6-16)9-11-28(24,25)13-29(26,27)12-10-15-3-7-17(8-4-15)19(22)23/h1-12H,13H2,(H,20,21)(H,22,23) |
Clave InChI |
VQXUYDXXVMFWJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CS(=O)(=O)CS(=O)(=O)C=CC2=CC=C(C=C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


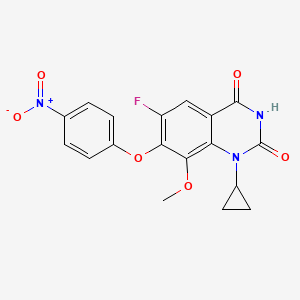
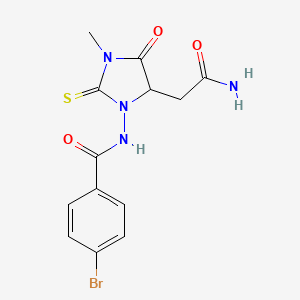
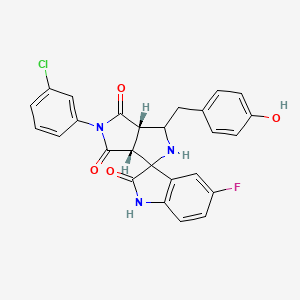
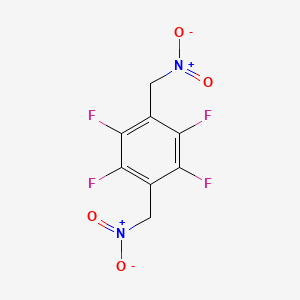
![N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12617112.png)
![2-[Cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione](/img/structure/B12617113.png)
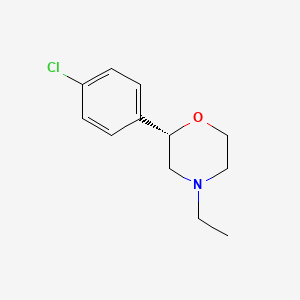
![9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12617133.png)
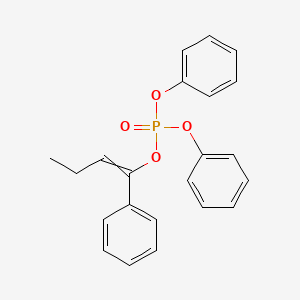
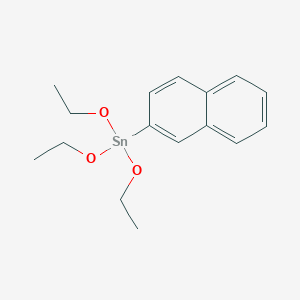
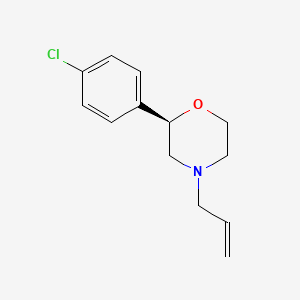
![(Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B12617172.png)

![1-Methylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12617191.png)
